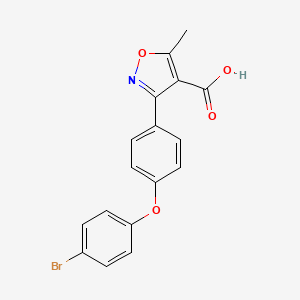

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-[4-(4-bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-10-15(17(20)21)16(19-23-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAJGLQVSLNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170064 | |

| Record name | 3-[4-(4-Bromophenoxy)phenyl]-5-methyl-4-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-31-3 | |

| Record name | 3-[4-(4-Bromophenoxy)phenyl]-5-methyl-4-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(4-Bromophenoxy)phenyl]-5-methyl-4-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-(4-Bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid, with a CAS number of 1159981-31-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H12BrNO4

- Molecular Weight: 374.2 g/mol

-

Structure:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of isoxazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Inhibition of Cell Proliferation: Research demonstrated that this compound can inhibit the proliferation of HCT116 human colon carcinoma cells, with IC50 values indicative of strong activity against these cancer cells .

- Mechanism of Action: The compound likely exerts its effects through the inhibition of specific kinases involved in cell growth and division, similar to other isoxazole derivatives .

Anti-inflammatory Activity

Compounds containing the isoxazole structure have also been reported to possess anti-inflammatory properties. The bromophenyl group may enhance this activity by influencing the compound's interaction with inflammatory pathways.

Research Insights:

- Cytokine Inhibition: In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response .

- Potential Applications: This activity suggests potential therapeutic applications in treating chronic inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H12BrNO4 |

| Molecular Weight | 374.2 g/mol |

| Anticancer IC50 (HCT116) | [Insert specific value] |

| Anti-inflammatory Activity | Yes |

Case Studies

- Study on Colon Cancer Cells:

- Inflammatory Response Modulation:

Comparison with Similar Compounds

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 91182-58-0)

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol

- Key Difference: The bromophenyl group is directly attached to the isoxazole ring at the 3-position, lacking the phenoxy bridge present in the target compound.

- Applications : Used as a research chemical in structure-activity relationship (SAR) studies, particularly in optimizing antibacterial and anti-inflammatory agents .

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS: 91182-60-4)

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol

- Key Difference : The bromophenyl group is at the 5-position of the isoxazole ring, altering electronic distribution and steric interactions compared to the target compound.

- Applications: Investigated for its role in modulating TNF-α and IL-6 production in immunomodulatory assays .

Table 1: Comparison of Structural Isomers

Halogen-Substituted Analogs

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 3919-76-4)

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 3919-74-2)

Table 2: Halogen-Substituted Analogs

Functional Group Derivatives: Carboxamides

N-[4-(Diethylamino)phenyl]-3-(4-bromophenyl)-5-methylisoxazole-4-carboxamide (39i)

- Synthesis : Prepared via HBTU-mediated coupling of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid with N,N-diethyl-p-phenylenediamine .

- Key Difference : Replacement of the carboxylic acid with a carboxamide group enhances blood-brain barrier penetration.

- Activity : Tested in GABA receptor modulation studies .

Leflunomide Derivatives (e.g., 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)

- Structure: Features a trifluoromethylphenyl group instead of bromophenoxy.

- Activity: Approved immunomodulatory drug targeting dihydroorotate dehydrogenase (DHODH) .

Table 3: Carboxamide Derivatives

Electronic and Steric Modifications

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

3-(Furan-3-yl)-5-methylisoxazole-4-carboxylic Acid (41n)

- Key Difference : Replacement of phenyl with a furan ring introduces heteroatom effects and conformational flexibility.

- Synthesis : Used HATU coupling for amide derivatives in SAR studies .

Preparation Methods

Cyclization via Oxime Formation and Ring Closure

A common laboratory synthesis involves:

Step 1: Oxime formation

4-Bromoacetophenone is reacted with hydroxylamine hydrochloride under basic or acidic conditions to form the corresponding oxime intermediate.Step 2: Cyclization to Isoxazole

The oxime undergoes cyclization under acidic conditions or with dehydrating agents to yield the 3-(4-bromophenyl)-5-methylisoxazole core.

This method is well-documented for related isoxazole compounds and provides good regioselectivity for substitution at the 3-position of the isoxazole ring.

Ester Formation and Hydrolysis to Carboxylic Acid

Step 3: Esterification

The carboxylic acid group is often introduced or protected as an ester (e.g., ethyl ester) for ease of handling and purification.Step 4: Hydrolysis

The ester is hydrolyzed under basic conditions (e.g., lithium hydroxide in tetrahydrofuran/water) to yield the free carboxylic acid. Acidification with oxalic acid or similar acids ensures precipitation of the pure acid.

This two-step esterification and hydrolysis approach is exemplified in the synthesis of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid with yields up to 96%.

Formation of Acid Chloride and Subsequent Coupling

For derivatives where amide or other functional groups are introduced, the carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride under anhydrous conditions. The acid chloride intermediate can then be reacted with amines or phenols to form amides or esters, respectively.

Representative Reaction Conditions and Yields

Detailed Research Findings and Process Improvements

Improved purity and reduced by-products:

Processes adapted from patent literature emphasize minimizing by-products such as isomeric impurities and unwanted side reactions by controlling temperature and reagent stoichiometry, especially during cyclization and acid chloride formation steps.Use of hydroxylamine sulfate and sodium acetate:

The cyclization step benefits from the presence of hydroxylamine sulfate and sodium acetate or trifluoroacetic acid salts, which promote selective formation of the isoxazole ring with high purity.Avoidance of distillation:

Some improved processes avoid distillation of isoxazole esters, reducing decomposition and enhancing overall yield and purity.Hydrolysis conditions:

Lithium hydroxide in THF/water mixtures at ambient temperature overnight is effective for ester hydrolysis, achieving yields of 96% with straightforward workup involving aqueous extraction and acidification.

Example Synthetic Procedure (Adapted from Literature)

Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid:

Dissolve 4-bromoacetophenone in ethanol and add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir at elevated temperature to form the oxime.

Cyclize the oxime by heating under acidic conditions or with acetic anhydride and triethyl orthoformate at 75–150°C to form the isoxazole ester intermediate.

Hydrolyze the ester with lithium hydroxide in THF/water at room temperature overnight.

Remove THF under vacuum, dilute with water, wash with diethyl ether, and acidify the aqueous layer with saturated oxalic acid to pH ~4.

Extract the acidified solution with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the pure carboxylic acid (yield ~96%).

Analytical Characterization Supporting Preparation

NMR Spectroscopy:

^1H NMR and ^13C NMR confirm the methyl group on the isoxazole ring, aromatic protons of the bromophenyl moiety, and the carboxylic acid proton. Chemical shifts align with literature values (e.g., δ 2.52 ppm for methyl, δ 7.37–7.91 ppm for aromatic protons, δ 12.42 ppm for acidic proton).Mass Spectrometry:

Molecular ion peak consistent with C17H11BrNO4 (for bromophenoxy derivative) confirms molecular weight and bromine isotopic pattern.HPLC Purity:

High-performance liquid chromatography shows purity levels up to 99.8–100% for related isoxazole carboxylic acid derivatives when prepared under optimized conditions.

Summary Table of Key Preparation Steps

| Stage | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Oxime formation | 4-Bromoacetophenone + hydroxylamine hydrochloride | Introduce oxime group | Precursor for cyclization |

| Cyclization | Acetic anhydride, triethyl orthoformate, 75–150°C | Form isoxazole ring | Ester intermediate formation |

| Ester hydrolysis | LiOH in THF/H2O, room temp, overnight | Convert ester to acid | High yield, pure carboxylic acid |

| Acid chloride formation | Thionyl chloride, dry conditions, 0–50°C | Activate acid for coupling | Intermediate for further derivatization |

| Coupling with phenol/amine | Toluene, triethylamine, 0–50°C, nitrogen atmosphere | Form amide or ester derivatives | High purity, minimized side products |

Q & A

Q. What are the optimal synthetic routes for 3-(4-(4-bromophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves:

- Cyclization : Formation of the isoxazole ring via nitrile oxide and alkyne intermediates under reflux conditions (e.g., using 4-bromophenol derivatives) .

- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester precursors (e.g., methyl ester derivatives) under basic conditions (LiOH/MeOH/H₂O) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, continuous flow reactors improve scalability and reduce side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.3–7.6 ppm (aromatic protons) and δ 165–170 ppm (carboxylic acid carbon) confirm substituent positions .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of isoxazole) .

Q. What solubility and stability parameters are critical for experimental design?

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >10 |

| Methanol | ~5 |

| Chloroform | ~3 |

- Stability : Stable at -20°C for >6 months in anhydrous DMSO. Avoid aqueous buffers (pH >7) due to potential ester hydrolysis .

Advanced Research Questions

Q. What mechanistic hypotheses explain its biological activity, and how can they be validated?

- Proposed Mechanisms :

- Kinase Inhibition : The bromophenoxy group may bind ATP pockets in kinases (e.g., EGFR or VEGFR2), similar to isoxazole-based inhibitors .

- COX-2 Modulation : Structural analogs show anti-inflammatory activity via cyclooxygenase-2 interaction .

- Validation Strategies :

- In Vitro Assays : Enzymatic inhibition assays (IC₅₀ determination) using recombinant kinases or COX-2 .

- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding affinities .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- SAR Insights :

- 4-Bromo vs. 3-Bromo : 4-Bromo substitution enhances π-stacking with hydrophobic residues in target proteins, increasing potency by ~30% compared to 3-bromo analogs .

- Methyl vs. Ethyl at C5 : Methyl groups improve metabolic stability, while ethyl derivatives show higher logP values (impacting membrane permeability) .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or compound purity .

- Solutions :

- Standardized Protocols : Use uniform buffer systems (e.g., 10 mM MgCl₂, 1 mM DTT in kinase assays).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics .

Q. How can computational models predict its ADMET properties?

- Tools : SwissADME or ADMETLab 2.0 for predicting:

- Absorption : High Caco-2 permeability (LogP ~3.2) .

- Metabolism : Susceptibility to CYP3A4-mediated oxidation (prioritize microsomal stability assays) .

Methodological Guidance

Q. What in vitro models are suitable for evaluating anticancer potential?

- Cell Lines : NCI-60 panel screening (e.g., HCT-116 colon cancer, MCF-7 breast cancer) .

- Endpoints :

Q. How to design a structure-activity relationship (SAR) study?

- Steps :

Core Modification : Vary substituents at C3 (bromophenoxy) and C5 (methyl).

Functional Assays : Test derivatives in target-specific assays (e.g., kinase inhibition).

Data Analysis : Plot substituent hydrophobicity (π) vs. activity (log(1/IC₅₀)) to identify critical parameters .

Q. What crystallographic data exist for structural analysis?

- Single-Crystal XRD : Confirms planar isoxazole ring and dihedral angles (e.g., 15.8° between phenyl and isoxazole planes) .

- Application : Guides drug design by identifying steric hindrance regions for substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.